Superior αv Integrin Binding Affinity: Certepetide vs. Conventional RGD Peptides
Certepetide (iRGD) demonstrates a significantly higher binding affinity for αv integrins (αvβ3 and αvβ5) compared to conventional RGD peptides. This high affinity is a prerequisite for effective tumor homing and the subsequent activation of its secondary penetration mechanism [1].
| Evidence Dimension | Binding Affinity (Kd) for αvβ3 integrin |
|---|---|
| Target Compound Data | Mid to low nanomolar range (e.g., 1.886 ± 0.110 nM) |
| Comparator Or Baseline | Conventional RGD peptides (e.g., linear or cyclic RGDs like RGDyC) |
| Quantified Difference | Certepetide exhibits affinity in the nanomolar range, whereas conventional RGD peptides often have micromolar affinity or lower potency. Data from a review confirms iRGD's affinity is in the 'mid to low nanomolar range' [1]. A specific study measuring an iRGD conjugate reported a Kd of 1.886 nM for αvβ3 [2]. |
| Conditions | In vitro binding assays against purified integrin receptors. |
Why This Matters
Higher binding affinity directly translates to more effective tumor homing and retention, a critical performance metric for any tumor-targeting agent, making Certepetide the superior choice for applications requiring robust tumor localization.
- [1] Zuo, H. D. (2019). iRGD: A Promising Peptide for Cancer Imaging and a Potential Therapeutic Agent for Various Cancers. Journal of Oncology, 2019, 1-15. View Source
- [2] Yagolovich, A. V., et al. (2022). DR5-Selective TRAIL Variant DR5-B Functionalized with ... Semantic Scholar. (Referencing study with Kd = 1.886 nM for DR5-B-iRGD binding to αvβ3). View Source
